8-Bromonaphthalene-1-carbonyl chloride
Overview
Description
8-Bromonaphthalene-1-carbonyl chloride is an organic compound with the molecular formula C11H6BrClO. It is a derivative of naphthalene, where a bromine atom is substituted at the 8th position and a carbonyl chloride group is attached at the 1st position. This compound is primarily used in organic synthesis and research due to its reactivity and functional group versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Bromonaphthalene-1-carbonyl chloride can be synthesized through various methods. One common approach involves the bromination of naphthalene followed by the introduction of the carbonyl chloride group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The subsequent introduction of the carbonyl chloride group can be achieved using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced reaction vessels and purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Bromonaphthalene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form naphthoquinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, dichloromethane).
Major Products:
Substitution: Substituted naphthalenes.
Reduction: Naphthaldehydes, naphthols.
Oxidation: Naphthoquinones.
Scientific Research Applications
8-Bromonaphthalene-1-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and intermediates.
Biology: Employed in the synthesis of biologically active compounds and probes for studying biological pathways.
Medicine: Utilized in the development of pharmaceutical intermediates and potential drug candidates.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Bromonaphthalene-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The bromine atom can also participate in substitution reactions, further expanding its utility in organic synthesis .
Comparison with Similar Compounds
- 8-Chloronaphthalene-1-carbonyl chloride
- 8-Iodonaphthalene-1-carbonyl chloride
- 1-Naphthoyl chloride
Comparison: 8-Bromonaphthalene-1-carbonyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its chloro and iodo analogs, the bromine derivative often exhibits different reaction rates and product distributions, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
8-bromonaphthalene-1-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClO/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDYRZUJXKXXRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)Cl)C(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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